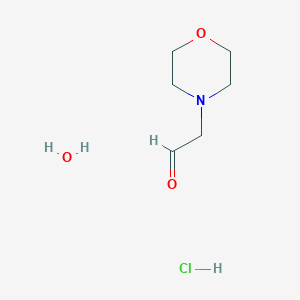

Morpholin-4-yl-acetaldehyde monohydrate hydrochloride

CAS No.:

Cat. No.: VC13343752

Molecular Formula: C6H14ClNO3

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14ClNO3 |

|---|---|

| Molecular Weight | 183.63 g/mol |

| IUPAC Name | 2-morpholin-4-ylacetaldehyde;hydrate;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO2.ClH.H2O/c8-4-1-7-2-5-9-6-3-7;;/h4H,1-3,5-6H2;1H;1H2 |

| Standard InChI Key | BCSLELYIGSIIFF-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC=O.O.Cl |

| Canonical SMILES | C1COCCN1CC=O.O.Cl |

Introduction

Chemical Identity and Structural Properties

Morpholin-4-yl-acetaldehyde monohydrate hydrochloride is systematically named 2-morpholin-4-ylacetaldehyde hydrate hydrochloride, reflecting its dual functional groups and hydrated crystalline form. Key structural and physicochemical properties include:

The compound’s structure features a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) linked to an acetaldehyde group. The hydrochloride salt enhances stability, while the hydrate form ensures crystallinity, facilitating purification and handling .

Synthesis and Reaction Optimization

Synthetic Pathway

The synthesis of morpholin-4-yl-acetaldehyde monohydrate hydrochloride proceeds via hydrolysis of 4-(2,2-diethoxyethyl)morpholine (Intermediate 7) under acidic conditions, followed by neutralization. A representative protocol involves:

-

Acid-Catalyzed Hydrolysis:

-

Neutralization and Workup:

-

The reaction mixture is cooled to room temperature and adjusted to pH ~10 using saturated aqueous NaHCO₃.

-

Extraction with dichloromethane (DCM, 3 × 50 mL) isolates the product.

-

Organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo to afford the crude product as a colorless oil (340 mg, ~57% yield) .

-

Analytical Characterization

-

Thin-Layer Chromatography (TLC): Rf = 0.30 (60% ethyl acetate in hexane) .

-

Purity: Crude product is typically used without further purification in downstream reactions, indicating high synthetic efficiency .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P261 | Avoid breathing dust/particles |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water; remove contact lenses |

Handling requires personal protective equipment (PPE)—gloves, goggles, and lab coats—and operations should be conducted in a fume hood to mitigate inhalation risks.

Applications in Organic Synthesis

While direct applications in pharmaceuticals remain understudied, the compound’s reactivity profile suggests utility as:

-

Schiff Base Precursor: The aldehyde group participates in condensation reactions with amines, forming imines for coordination chemistry or drug candidate synthesis.

-

Building Block for Heterocycles: The morpholine ring is a common pharmacophore in bioactive molecules (e.g., antiviral or anticancer agents), making this compound a valuable intermediate .

Recent patents (e.g., WO2011/126903) highlight its role in synthesizing protease inhibitors and kinase modulators, though specific target molecules remain proprietary .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Explore modifications to the morpholine or aldehyde moieties to enhance bioactivity.

-

Scale-Up Optimization: Investigate catalytic methods to improve yield and reduce reliance on stoichiometric acid.

-

Toxicological Profiling: Conduct in vitro and in vivo studies to assess long-term safety for pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume